- Syntheses in the indole series. I, Journal of the Chemical Society, 1924, 125, 2285-91
Cas no 939-79-7 (2-Nitro-p-toluonitrile)
2-Nitro-p-toluonitrile structure
Product Name:2-Nitro-p-toluonitrile
CAS-Nr.:939-79-7
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513
Update Time:2025-10-31
2-Nitro-p-toluonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- InChI-Schlüssel: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- Lächelt: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- BRN: 2047311
Berechnete Eigenschaften
- Genaue Masse: 162.04300
- Monoisotopenmasse: 162.042927438g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 225
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 69.6
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Dichte: 1.2600
- Schmelzpunkt: 105.0 to 109.0 deg-C
- Siedepunkt: 171°C/12mmHg(lit.)
- Flammpunkt: 171°C/12mm
- PSA: 69.61000
- LogP: 2.29808
- Löslichkeit: Nicht bestimmt
2-Nitro-p-toluonitrile Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:3439
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:III
- Risikophrasen:R36/37/38
- Gefahrenklasse:6.1
- PackingGroup:III
- Lagerzustand:Store at room temperature
2-Nitro-p-toluonitrile Zolldaten
- HS-CODE:2926909090
- Zolldaten:
China Zollkodex:
2926909090Übersicht:
299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
2-Nitro-p-toluonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 100g |
$102 | 2021-06-17 | |
| Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2021-06-17 | |
| Fluorochem | 036419-1g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036419-10g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 036419-25g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 036419-100g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 100g |
£75.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1946-25G |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | >98.0%(GC) | 25g |
¥1390.00 | 2024-04-15 | |
| AstaTech | 26500-25/G |
3-NITRO-P-TOLUNITRILE |
939-79-7 | 97% | 25g |
$27 | 2023-09-18 | |
| AstaTech | 26500-100/G |
3-NITRO-P-TOLUNITRILE |
939-79-7 | 97% | 100g |
$100 | 2023-09-18 | |
| Alichem | A010003461-250mg |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 250mg |
$489.60 | 2023-08-31 |
2-Nitro-p-toluonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Nitric acid
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Referenz
- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C
Referenz
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source, Chinese Journal of Chemistry, 2013, 31(4), 449-452
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C
Referenz
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers, Macromolecules (Washington, 2013, 46(4), 1651-1658
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C
Referenz
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source, Synthesis, 2022, 54(13), 3077-3084
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Referenz
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism, Journal of Organic Chemistry, 1993, 58(27), 7700-8
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Synthesis of 6-cyanoindole-3-carboxaldehyde, Yingyong Huaxue, 2005, 22(4), 454-456
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
Referenz
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester, Nongyao, 2014, 53(4), 239-241
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- New herbicide mesosulfuron-methyl, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C
Referenz
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux
Referenz
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux
Referenz
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition, Asian Journal of Chemistry, 2012, 24(3), 1401-1402
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referenz
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
Referenz
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C
Referenz
- Progress in the palladium-catalyzed cyanation of aryl chlorides, Chemistry - A European Journal, 2003, 9(8), 1828-1836
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Nitric acid
Referenz
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt
Referenz
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures, Organic Letters, 2021, 23(15), 6121-6125
Herstellungsverfahren 19
2-Nitro-p-toluonitrile Raw materials
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzaldehyde
- 4-Methyl-3-nitrobenzamide
- Borate(1-),tetrafluoro-
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
- 1-Piperidineacetonitrile
- Benzenediazonium, 4-methyl-3-nitro-
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:939-79-7)3-硝基-4-甲基苯甲腈
Bestellnummer:LE5873278
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:46
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:939-79-7)2-Nitro-p-toluonitrile
Bestellnummer:A15979
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 04:04
Preis ($):303.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile
Bestellnummer:sfd12126
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Email:sales2@senfeida.com
2-Nitro-p-toluonitrile Verwandte Literatur
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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